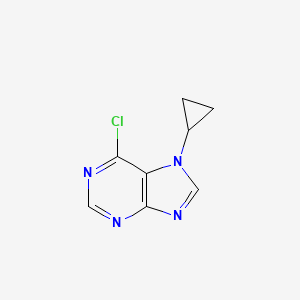

6-Chloro-7-cyclopropyl-7H-purine

Description

6-Chloro-7-cyclopropyl-7H-purine is an N7-substituted purine derivative characterized by a cyclopropyl group at the N7 position and a chlorine atom at C4. N7-substituted purines are synthetically challenging due to the preferential alkylation of the more nucleophilic N9 position in purine systems, but they are of interest for their unique biological and physicochemical profiles .

Properties

CAS No. |

1708288-66-7 |

|---|---|

Molecular Formula |

C8H7ClN4 |

Molecular Weight |

194.62 g/mol |

IUPAC Name |

6-chloro-7-cyclopropylpurine |

InChI |

InChI=1S/C8H7ClN4/c9-7-6-8(11-3-10-7)12-4-13(6)5-1-2-5/h3-5H,1-2H2 |

InChI Key |

IEUDGSZEZMYSLK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C=NC3=C2C(=NC=N3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-cyclopropyl-7H-purine typically involves the reaction of 6-chloropurine with cyclopropylzinc chloride. This cross-coupling reaction is facilitated by a palladium catalyst under inert conditions. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-cyclopropyl-7H-purine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Cyclopropanation: The cyclopropyl group can be modified through reactions with diazo compounds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Cyclopropanation: Ethyl diazoacetate in the presence of a copper catalyst.

Oxidation: Potassium permanganate or hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of 6-amino-7-cyclopropyl-7H-purine or 6-thio-7-cyclopropyl-7H-purine.

Cyclopropanation: Formation of 6-(ethoxycarbonyl)cyclopropylpurine derivatives.

Oxidation: Formation of purine oxides.

Reduction: Formation of purine amines.

Scientific Research Applications

6-Chloro-7-cyclopropyl-7H-purine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

Biology: Studied for its potential role in nucleotide analogs and enzyme inhibitors.

Medicine: Investigated for its antitumor and antiviral properties.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-7-cyclopropyl-7H-purine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt cellular processes, leading to therapeutic effects such as antitumor activity .

Comparison with Similar Compounds

Key Analogs :

*Note: The cyclopropyl analog is inferred from (6-Chloro-7-cyclopropyl-2-(trifluoromethyl)-7H-purine, CAS 1774904-56-1), which includes an additional C2-trifluoromethyl group.

- Synthetic Challenges: Alkylation at N7 is less favored than at N9 due to steric and electronic factors. For example, 6-Chloro-7-(1-butyne)-7H-purine (3a) was obtained in only 19% yield, while the N9 isomer (3b) dominated at 41% . The isopropyl-substituted analog (2,6-Dichloro-7-isopropyl-7H-purine) was isolated as a minor product during alkylation of 2,6-dichloro-9H-purine with isopropyl iodide, requiring chromatographic separation from the N9 isomer .

Substituent Effects :

- Cyclopropyl vs. Methyl and isopropyl groups increase steric bulk, which may influence binding affinity in biological systems but reduce solubility.

Physicochemical Properties

Physical Data :

†Converted from 425–427 K in .

Thermal Stability :

Reactivity :

- The methyl-substituted compound (6-Chloro-7-methyl-7H-purine) requires inert storage conditions, suggesting sensitivity to oxidation or hydrolysis .

Biological Activity

6-Chloro-7-cyclopropyl-7H-purine is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

- IUPAC Name : this compound

- CAS Number : 1708288-66-7

- Molecular Formula : C8H9ClN4

- Molecular Weight : 198.64 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is known to inhibit various enzymes involved in cell proliferation and apoptosis, making it a candidate for anticancer therapies. The compound may also modulate cellular pathways that lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound across various human cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | Type of Cancer | IC50 (μM) | Effects Observed |

|---|---|---|---|

| MCF-7 | Breast Carcinoma | 5.13 | Reduced cell viability, induced apoptosis |

| A549 | Lung Cancer | 2.80 | Significant cytotoxicity, deceleration of growth |

| HCT-116 | Colorectal Cancer | 3.00 | Cell cycle arrest, reduced viability |

| U87MG | Glioblastoma | 1.84 | Induced apoptosis, diminished cell proliferation |

| PC-3 | Prostate Cancer | 2.80 | Induced apoptosis, decreased cell proliferation |

Case Studies

-

Study on MCF-7 Cell Line :

A study conducted by Tao et al. focused on the effects of this compound on MCF-7 breast carcinoma cells. Results indicated a significant reduction in cell viability and induction of apoptosis at an IC50 value of 5.13 μM, highlighting its potential as a therapeutic agent against breast cancer . -

Research on A549 Lung Cancer Cells :

In another investigation, the compound was tested on A549 lung cancer cells, where it exhibited potent cytotoxic effects with an IC50 value of 2.80 μM. The study concluded that the compound effectively inhibited cell growth and induced programmed cell death . -

Colorectal Cancer Study (HCT-116) :

The effects of this compound were also evaluated on HCT-116 cells, revealing robust inhibitory effects that led to significant cell cycle arrest and apoptosis, reinforcing its potential role in colorectal cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.